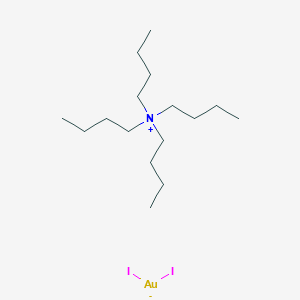
(R)-Acide 3-amino-4-(pyridin-3-yl)butanoïque dihydrochlorure
Vue d'ensemble
Description
(R)-3-Amino-4-(pyridin-3-yl)butanoic acid dihydrochloride is a useful research compound. Its molecular formula is C9H14Cl2N2O2 and its molecular weight is 253.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-3-Amino-4-(pyridin-3-yl)butanoic acid dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-Amino-4-(pyridin-3-yl)butanoic acid dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Médecine : Recherche anticancéreuse
(R)-Acide 3-amino-4-(pyridin-3-yl)butanoïque dihydrochlorure : a des applications potentielles dans la recherche anticancéreuse en raison des attributs médicinaux du squelette de pyridine. Les composés contenant de la pyridine sont de plus en plus importants pour les applications médicinales, y compris les activités antivirales, anticholinestérasiques, antimalariques, antimicrobiennes, antidiabétiques et notamment anticancéreuses . La similitude structurelle du cycle pyridine avec les nucléotides en fait un composant précieux dans la synthèse de nouveaux agents anticancéreux ciblant la dynamique tubuline-microtubule, qui est cruciale pour la division cellulaire .
Agriculture : Croissance et protection des plantes
Dans le secteur agricole, les dérivés de la pyridine, y compris ceux liés à This compound, peuvent être utilisés pour développer de nouveaux produits agrochimiques. Ces composés peuvent servir d’herbicides, de fongicides ou d’insecticides, offrant une protection contre divers ravageurs et maladies tout en influençant potentiellement la croissance et le rendement des plantes .
Biotechnologie : Inhibition enzymatique
En biotechnologie, ce composé peut être utilisé pour étudier l’inhibition enzymatique, en particulier dans le contexte des inhibiteurs de la dipeptidyl peptidase IV (DPP-4). Les inhibiteurs de la DPP-4 sont une classe d’hypoglycémiants oraux qui bloquent la DPP-4, une enzyme qui détruit les hormones incrétines, contribuant ainsi à augmenter la libération d’insuline et à diminuer les taux de glucagon dans le sang .
Pharmacologie : Développement de médicaments
La partie pyridine est une caractéristique commune de nombreux composés pharmacologiquement actifs ; This compound pourrait être un précurseur ou un intermédiaire dans la synthèse de divers médicaments, y compris ceux ayant des propriétés antivirales, antimicrobiennes et neuroprotectrices .
Sciences de l’environnement : Assainissement de la pollution
Bien que des applications spécifiques en sciences de l’environnement ne soient pas directement citées, les propriétés chimiques des dérivés de la pyridine suggèrent des utilisations potentielles dans l’assainissement de la pollution. Par exemple, ils pourraient être impliqués dans des processus qui dégradent les contaminants environnementaux ou servir d’indicateurs des niveaux de pollution .
Génie chimique : Catalyse
En génie chimique, la pyridine et ses dérivés sont connus pour être impliqués dans la catalyse. Ils peuvent agir comme ligands dans des complexes catalytiques ou comme organocatalyseurs eux-mêmes, facilitant diverses réactions chimiques essentielles dans les procédés industriels .
Propriétés
IUPAC Name |
(3R)-3-amino-4-pyridin-3-ylbutanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c10-8(5-9(12)13)4-7-2-1-3-11-6-7;;/h1-3,6,8H,4-5,10H2,(H,12,13);2*1H/t8-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYZJLGIWVGPRK-YCBDHFTFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(CC(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C[C@H](CC(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1-[4-(Ethylsulphonyl)-2-fluorophenyl]-3-methylpiperazine](/img/structure/B1451378.png)


